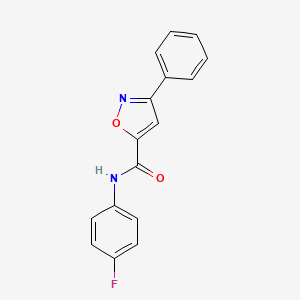

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide

Vue d'ensemble

Description

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a 1,2-oxazole ring substituted with a 4-fluorophenyl group and a phenyl group, along with a carboxamide functional group. The presence of these substituents imparts specific chemical and biological properties to the molecule, making it a subject of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with benzoyl chloride to form N-(4-fluorophenyl)benzamide. This intermediate is then subjected to cyclization with glyoxylic acid and ammonium acetate to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Applications De Recherche Scientifique

The compound has demonstrated significant biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs), which are important targets in cancer therapy. In various studies, derivatives of oxazole compounds have shown selective inhibition against specific isoforms of hCA, such as hCA IX and hCA II, at nanomolar concentrations. For instance, compounds exhibiting IC values in the range of picomolar to sub-nanomolar have been linked to anticancer effects, emphasizing their potential as therapeutic agents in oncology .

Anticancer Properties

Recent research has indicated that N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide and its derivatives can inhibit the growth of various cancer cell lines. For example, studies have shown that certain derivatives can achieve percent growth inhibitions (PGIs) exceeding 80% against multiple cancer types, including ovarian and lung cancers. These findings suggest that the compound may disrupt the cellular machinery involved in DNA replication, leading to cell cycle arrest .

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial growth through interference with essential metabolic pathways. The compound's broad-spectrum activity suggests its potential utility in treating infections caused by resistant strains .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that derivatives of this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for the development of effective therapeutic agents. For instance, some compounds have shown high bioavailability and low clearance rates in animal models, which are desirable traits for drug candidates .

Case Study 1: Inhibition of Carbonic Anhydrases

A series of oxazole derivatives were synthesized and evaluated for their inhibitory effects on hCA IX and hCA II. The most potent compounds exhibited IC values below 100 nM against these targets. These results were corroborated by molecular docking studies that elucidated the binding interactions between the compounds and the active sites of the enzymes .

Case Study 2: Anticancer Efficacy

In a study involving various cancer cell lines (e.g., MCF-7 and A549), several oxazole derivatives demonstrated significant cytotoxicity with IC values ranging from 0.65 to 2.41 µM. Flow cytometry analysis revealed that these compounds induced G0-G1 phase arrest in treated cells, suggesting a mechanism related to cell cycle disruption .

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

- N-(4-fluorophenyl)benzamide

- N-(4-bromophenyl)-3-phenyl-1,2-oxazole-5-carboxamide

- N-(4-chlorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide

Comparison: Compared to similar compounds, N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry, where such modifications can enhance drug efficacy and selectivity .

Activité Biologique

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a synthetic compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its immunomodulatory effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.27 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is significant for enhancing the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

1. Immunomodulatory Effects

Research indicates that oxazole derivatives, including this compound, exhibit notable immunomodulatory properties. A study highlighted that similar compounds can inhibit the humoral immune response and modulate cytokine production. Specifically, compounds in this class have been shown to influence the proliferation of lymphocytes and alter the production of pro-inflammatory cytokines such as TNFα and IL-10 .

Table 1: Immunomodulatory Effects of Oxazole Derivatives

| Compound | Effect | Mechanism |

|---|---|---|

| This compound | Inhibits humoral immune response | Suppression of TNFα production |

| 5-amino-3-methyl-N-(4-methylphenyl)methyl-1,2-oxazole-4-carboxamide | Inhibits lymphocyte proliferation | Modulation of IL-17F and TLR4 levels |

| 5-amino-N-(4-ethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide | Enhances antibacterial activity | Regulation of immune cell subsets |

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains. Preliminary studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungi. Its activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within these organisms .

Table 2: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

3. Anticancer Potential

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human neuroblastoma and breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth .

Case Study: Neuroblastoma Inhibition

In a study investigating its effects on neuroblastoma SH-SY5Y cells, this compound exhibited an IC50 value of 0.025 µM, indicating potent inhibitory activity against this cancer type. Further analysis revealed that the compound activates apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-xL.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like fluorine enhances its potency by improving binding affinity to biological targets. Modifications to the phenyl rings have also been shown to significantly affect its immunomodulatory and antimicrobial activities .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)18-16(20)15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEYUUJPPYMVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.